(5-Chloro-2-iodophenyl)methanamine hydrochloride

Description

BenchChem offers high-quality (5-Chloro-2-iodophenyl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chloro-2-iodophenyl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-chloro-2-iodophenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClIN.ClH/c8-6-1-2-7(9)5(3-6)4-10;/h1-3H,4,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTRTUPMLHFGKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CN)I.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955506-08-7 | |

| Record name | 1-(5-chloro-2-iodophenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

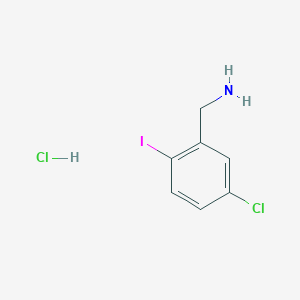

Chemical structure and properties of (5-Chloro-2-iodophenyl)methanamine hydrochloride

An In-Depth Technical Guide to (5-Chloro-2-iodophenyl)methanamine Hydrochloride

Foreword

In the landscape of modern synthetic chemistry, the strategic design and utilization of halogenated intermediates are paramount to the efficient construction of complex molecular architectures. (5-Chloro-2-iodophenyl)methanamine hydrochloride stands out as a bifunctional building block of significant interest. Its substituted phenyl ring, featuring both a chloro and an iodo group, offers orthogonal reactivity, making it a highly versatile precursor for pharmaceutical, agrochemical, and materials science research.[1] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, reactivity, and applications, grounded in established chemical principles and supported by practical, field-proven insights.

Core Molecular Profile and Physicochemical Properties

(5-Chloro-2-iodophenyl)methanamine hydrochloride is a primary benzylamine derivative where the phenyl ring is substituted with a chlorine atom at the 5-position and an iodine atom at the 2-position. The amine is presented as a hydrochloride salt, which enhances its stability and aqueous solubility.

Chemical Structure and Identifiers

-

IUPAC Name: (5-Chloro-2-iodophenyl)methanamine hydrochloride

-

Synonyms: 5-Chloro-2-iodo-benzylamine hydrochloride[2]

-

CAS Number: 1955506-08-7[2]

-

Molecular Formula: C₇H₈Cl₂IN[3]

-

Molecular Weight: 303.96 g/mol [2]

Below is a visualization of the molecular structure.

Caption: Structure of (5-Chloro-2-iodophenyl)methanamine hydrochloride.

Physicochemical Data

The properties of this compound make it suitable for a range of synthetic applications, particularly in aqueous or polar aprotic solvent systems.

| Property | Value | Reference(s) |

| Appearance | White Solid | [2] |

| Purity | ≥96% | [2] |

| Melting Point | Data not available. Related compounds like 3-iodobenzylamine hydrochloride melt at 188-190 °C. | [4] |

| Solubility | Soluble in water. | [4] |

| InChI Key | PBTRTUPMLHFGKQ-UHFFFAOYSA-N | [2] |

Synthesis and Purification

The synthesis of (5-Chloro-2-iodophenyl)methanamine hydrochloride is not extensively detailed in publicly available literature; however, a robust synthetic route can be designed based on established transformations of related precursors. A logical and efficient pathway commences from 2-chloro-5-iodobenzonitrile.

Synthetic Workflow Rationale

The chosen synthetic strategy centers on the chemical reduction of a nitrile group. This method is favored due to the commercial availability of the substituted benzonitrile starting material and the high efficiency typically associated with nitrile reductions. The causality behind this choice lies in its atom economy and the relatively mild conditions required compared to multi-step alternatives like Hofmann or Curtius rearrangements starting from the corresponding carboxylic acid.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Nitrile Reduction

This protocol is a self-validating system; successful synthesis is confirmed by spectroscopic analysis of the final product, which should match the expected data.

Materials:

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (concentrated)

-

Diethyl ether (anhydrous)

-

Sodium sulfate (anhydrous)

-

Distilled water

-

Standard glassware for inert atmosphere synthesis

Step-by-Step Methodology:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether.

-

Addition of Precursor: A solution of 2-chloro-5-iodobenzonitrile (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The choice of a slow, controlled addition is critical to manage the exothermic nature of the reduction.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Quenching: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is crucial for safely decomposing excess hydride and precipitating aluminum salts in a granular form, which simplifies filtration.

-

Extraction: The resulting slurry is filtered, and the filter cake is washed thoroughly with diethyl ether. The combined organic filtrates are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude free base, (5-Chloro-2-iodophenyl)methanamine.

-

Salt Formation: The crude amine is redissolved in a minimal amount of anhydrous diethyl ether. A solution of HCl in diethyl ether is then added dropwise with stirring until precipitation of the hydrochloride salt is complete.

-

Purification: The precipitated solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to afford (5-Chloro-2-iodophenyl)methanamine hydrochloride as a white solid.[7] Recrystallization from an appropriate solvent system (e.g., ethanol/ether) can be performed for further purification if necessary.

Spectroscopic Characterization

Structural confirmation of the synthesized compound is unequivocally achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted Spectroscopic Data

While experimental spectra for this specific molecule are not widely published, data can be accurately predicted based on established chemical shift values and fragmentation patterns of analogous structures.[8][9][10]

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons (δ 7.0-8.0 ppm): Three distinct signals in the aromatic region, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. A doublet, a doublet of doublets, and another doublet are expected. Methylene Protons (δ ~4.0 ppm): A singlet corresponding to the two benzylic protons (-CH₂-). Amine Protons (δ ~8.5 ppm): A broad singlet for the -NH₃⁺ protons, which may exchange with D₂O. |

| ¹³C NMR | Aromatic Carbons (δ 120-145 ppm): Six signals corresponding to the aromatic carbons. The carbon bearing the iodine (C-I) will be shifted upfield to ~90-100 ppm, while the carbon attached to the aminomethyl group will appear around 140-145 ppm. Methylene Carbon (δ ~45 ppm): A single peak for the benzylic carbon (-CH₂-). |

| Mass Spec. (ESI+) | Molecular Ion Peak [M+H]⁺: Expected at m/z ≈ 268, corresponding to the free base C₇H₇ClIN. The characteristic isotopic pattern for one chlorine atom (M and M+2 in a ~3:1 ratio) will be observable.[3] |

Note: Chemical shifts are referenced to TMS and can vary based on solvent and concentration.[8][9][10]

Rationale for Structural Confirmation

The combination of these techniques provides a robust, self-validating confirmation of the molecular structure.

-

¹H and ¹³C NMR establish the carbon-hydrogen framework, confirming the substitution pattern on the aromatic ring and the presence of the key aminomethyl group.[11]

-

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which confirms the elemental composition (C₇H₇ClIN).[12] The isotopic distribution pattern serves as a definitive confirmation of the presence of a chlorine atom.

Reactivity and Chemical Transformations

The synthetic utility of (5-Chloro-2-iodophenyl)methanamine hydrochloride stems from the distinct reactivity of its functional groups. The hydrochloride salt is typically converted to the free base in situ before reaction by treatment with a non-nucleophilic base.

Key Reactive Sites

-

Amino Group (-CH₂NH₂): A primary amine that acts as a potent nucleophile. It readily undergoes acylation, alkylation, sulfonylation, and reductive amination.[13]

-

Iodo Group (-I): An excellent leaving group, making the C2 position highly susceptible to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the formation of C-C, C-N, and C-O bonds.[1]

-

Chloro Group (-Cl): Generally less reactive than the iodo group in cross-coupling reactions, allowing for selective functionalization at the C2 position. It can, however, be displaced under more forcing conditions or with specific catalyst systems.

Caption: Key reactivity pathways of the title compound.

Applications in Research and Development

The dual halogenation pattern of this molecule makes it a valuable building block for creating libraries of complex compounds for high-throughput screening in drug discovery.

-

Medicinal Chemistry: Substituted benzylamines are a well-established scaffold in medicinal chemistry, forming the core of numerous biologically active agents, including enzyme inhibitors and receptor modulators.[14][15] This intermediate can be used to synthesize novel compounds for treating a range of conditions, from neurological disorders to cancer.[16][17]

-

Agrochemicals: The structural motifs accessible from this precursor are also relevant in the development of new pesticides and herbicides.[1]

-

Materials Science: The ability to undergo cross-coupling reactions allows for its incorporation into conjugated polymers and other organic materials with tailored electronic or photophysical properties.

Safety, Handling, and Storage

| Safety Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Standard laboratory attire: safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile). |

| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. |

| Storage | Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and direct light. |

| First Aid (In case of exposure) | Skin: Wash immediately with plenty of soap and water. Eyes: Rinse cautiously with water for several minutes. Inhalation: Move to fresh air. Ingestion: Rinse mouth and seek medical attention. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |

Conclusion

(5-Chloro-2-iodophenyl)methanamine hydrochloride is a strategically designed synthetic intermediate that offers researchers significant versatility. Its orthogonal halogenation and nucleophilic amine handle provide multiple avenues for molecular elaboration. The robust synthetic accessibility and predictable reactivity profile make it an exemplary tool for accelerating discovery programs in medicinal chemistry and materials science. Understanding the core principles of its synthesis, characterization, and reactivity, as detailed in this guide, empowers scientists to leverage its full potential in their research endeavors.

References

-

Vicker, N., Bailey, H. V., et al. (2021). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Pharmaceuticals, 14(12), 1222. [Link]

-

Supplementary Information. (n.d.). J. Braz. Chem. Soc.[Link]

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications. [Link]

-

Silverman, R. B., & Zhuang, H. (2001). 2-(Iodoethenyl)benzylamines as Potential Probes for Radical Intermediates Formed during Monoamine Oxidase Catalyzed Oxidations. Journal of the American Chemical Society, 123(15), 3631–3632. [Link]

-

Supporting Information for "Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes". (n.d.). The Royal Society of Chemistry. [Link]

- Google Patents. (n.d.).

-

Apollo, University of Cambridge Repository. (2021). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 5-Chloro-2-iodobenzoic Acid: Synthesis Applications and Sourcing from China. [Link]

-

Beilstein Journals. (2024). Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts. Beilstein Journal of Organic Chemistry. [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

- Google Patents. (n.d.). CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-.

-

The Royal Society of Chemistry. (2020). Supporting Information. [Link]

-

Organic Chemistry Portal. (n.d.). Benzylamines. [Link]

-

ResearchGate. (2020). Understanding of amine-iodine reagents reactivity. [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

EPIC - Publisher for Earth and Space Science. (n.d.). From Retention Time to Functional Group Assignment: A Chemical Database-Driven Approach for High-Resolution Mass Data of Mar. [Link]

-

ResearchGate. (2008). (10) Patent No.. [Link]

-

Agilent. (2011). Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. [Link]

-

GNPS Library. (2020). Spectrum CCMSLIB00005775418. [Link]

-

Patsnap. (n.d.). A kind of preparation method of 2-chloro-5-iodobenzoic acid. [Link]

-

PubChemLite. (n.d.). (2-chloro-5-iodophenyl)methanamine hydrochloride (C7H7ClIN). [Link]

- Google Patents. (n.d.). CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid.

-

DIAL@UCLouvain. (n.d.). Interest of high-resolution mass spectrometry in analytical toxicology: Focus on pharmaceuticals. [Link]

-

Beilstein Journals. (n.d.). Search Results. [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Contents: NMR SPECTRA. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 5-Chloro-2-iodo-benzylamine hydrochloride | 1955506-08-7 [sigmaaldrich.com]

- 3. PubChemLite - (2-chloro-5-iodophenyl)methanamine hydrochloride (C7H7ClIN) [pubchemlite.lcsb.uni.lu]

- 4. 3-Iodobenzylamine hydrochloride | 3718-88-5 [chemicalbook.com]

- 5. 2-CHLORO-5-IODOBENZONITRILE | 289039-29-8 [chemicalbook.com]

- 6. 2-Chloro-5-Iodobenzonitrile CAS No. 289039-29-8 [sunwisechem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. minio.scielo.br [minio.scielo.br]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. agilent.com [agilent.com]

- 12. dial.uclouvain.be [dial.uclouvain.be]

- 13. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [repository.cam.ac.uk]

- 16. walshmedicalmedia.com [walshmedicalmedia.com]

- 17. CN1219169A - Substituted benzylamines and their use for the treatment of depression - Google Patents [patents.google.com]

Difference between (5-Chloro-2-iodophenyl)methanamine free base and hydrochloride salt

Technical Whitepaper: (5-Chloro-2-iodophenyl)methanamine – Free Base vs. Hydrochloride Salt

Executive Summary

(5-Chloro-2-iodophenyl)methanamine (CAS: Free Base [Generic] / HCl 1955506-08-7 ) is a critical bifunctional intermediate in medicinal chemistry. It features a primary benzylic amine and an ortho-iodo aryl halide, making it a "privileged scaffold" for constructing isoindolinones, quinazolinones, and other nitrogenous heterocycles via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

The choice between the Free Base and the Hydrochloride (HCl) Salt is not merely logistical; it dictates reaction kinetics, storage stability, and purification strategy. This guide delineates the technical differences to ensure experimental reproducibility.

Physicochemical Characterization

The transition between the free base and the salt alters the molecular lattice energy, hydrophilicity, and spectroscopic signature.

| Feature | Free Base Form | Hydrochloride Salt Form |

| Molecular Formula | ||

| Molecular Weight | ~267.49 g/mol | ~303.96 g/mol |

| Physical State | Viscous oil or low-melting solid (Yellowish) | Crystalline Solid (White to Off-white) |

| Solubility (Organic) | Soluble in DCM, EtOAc, Toluene, THF | Insoluble in non-polar organics; Soluble in MeOH, DMSO |

| Solubility (Aqueous) | Low (Hydrophobic) | High (Ionic lattice) |

| Hygroscopicity | Low, but absorbs atmospheric | Moderate to High (depending on polymorph) |

| Melting Point | Typically < 50°C (Class characteristic) | Typically > 200°C (Decomposition) |

The "Carbonate" Trap (Mechanistic Insight)

Researchers often observe that "old" samples of the free base turn cloudy or solid. This is not polymerization.[1] Primary benzylic amines are strong nucleophiles that react with atmospheric carbon dioxide (

-

Implication: The free base titer drops over time if stored in air. The HCl salt protects the nitrogen lone pair (

), rendering it immune to

Stability & Storage Protocols

The presence of the Iodine atom at the ortho position introduces a specific instability factor: Photolytic Deiodination .

Photostability

The C-I bond is weak (~50-60 kcal/mol) and susceptible to homolytic cleavage by UV/Visible light.

-

Observation: Samples turning yellow/brown indicate iodine liberation (

). -

Mitigation: The crystal lattice of the HCl salt provides a "cage effect" that significantly retards this radical process compared to the amorphous free base.

Storage Recommendation

-

Free Base: Store under Argon/Nitrogen at -20°C. Shelf Life: < 3 months.

-

HCl Salt: Store in amber vials (desiccated) at 4°C or RT. Shelf Life: > 2 years.

Synthetic Utility & Decision Logic

The choice of form dictates the reaction setup. Using the wrong form without adjustment can lead to catalyst poisoning or stoichiometric errors.

Workflow Visualization

Figure 1: Decision matrix for selecting Free Base vs. HCl Salt based on downstream chemistry.

Critical Application Notes

-

Palladium Coupling (The Chloride Effect):

-

If performing a Suzuki coupling on the aryl iodide, avoid the HCl salt if possible. Chloride ions (

) can compete with ligands for coordination to Palladium ( -

Protocol: If you must use the salt, perform a "Free Base Liberation" (Section 5.1) first, or use a soluble inorganic base (

) in the reaction mixture to scavenge the HCl immediately.

-

-

Amide Coupling:

-

The HCl salt is preferred for weighing accuracy. Simply add 1.1 - 1.5 equivalents of DIPEA (Hünig's base) to the reaction mixture to liberate the amine in situ before adding the coupling reagent (HATU/EDC).

-

Experimental Protocols

These protocols are designed to be self-validating .

Protocol: Conversion of HCl Salt to Free Base

Use this when the amine is needed for nucleophilic attack or metal-catalyzed reactions.

-

Suspension: Suspend 1.0 g of (5-Chloro-2-iodophenyl)methanamine HCl in 20 mL of Dichloromethane (DCM).

-

Basification: Add 15 mL of 1M NaOH (aq). Shake vigorously in a separatory funnel.

-

Validation: The solid should dissolve completely as it converts to the lipophilic free base.

-

-

Extraction: Separate the organic (lower) layer. Extract aqueous layer once more with 10 mL DCM.

-

Drying: Dry combined organics over anhydrous

or -

Concentration: Rotovap at < 40°C (bath temp).

-

Result: Clear to yellowish oil.

-

Self-Check: Take an NMR in

. The benzylic

-

Protocol: Conversion of Free Base to HCl Salt

Use this for long-term storage or purification.

-

Dissolution: Dissolve the crude free base oil in minimal Diethyl Ether (

) or Methyl tert-butyl ether (MTBE). -

Acidification: Dropwise add 4M HCl in Dioxane (or 2M HCl in Ether) with stirring at 0°C.

-

Precipitation: A white precipitate should form immediately.

-

Troubleshooting: If oiling out occurs, sonicate or scratch the glass to induce nucleation.

-

-

Filtration: Filter the solid under Argon/Nitrogen (to prevent moisture absorption). Wash with cold ether.

-

Drying: Vacuum dry.

-

Self-Check: Test water solubility. The product should be fully water-soluble.

-

Handling & Safety (E-E-A-T)

-

Corrosivity: Both forms are skin irritants/corrosives.[2] Benzylamines can cause severe eye damage.[2][3] Wear safety goggles and nitrile gloves.

-

Halogenated Waste: This compound contains both Chlorine and Iodine. It must be disposed of in the "Halogenated Organic Waste" stream.[4] Do not mix with general organic waste, as high-temperature incineration protocols differ for halogenated species to prevent dioxin formation.

-

Sensitization: Benzylic halides and amines are potential sensitizers. Handle in a fume hood.

References

-

Sigma-Aldrich. 5-Chloro-2-iodo-benzylamine hydrochloride Product Specification & MSDS. CAS 1955506-08-7.[5][6] Retrieved from .

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa of Amines).

-

Reich, H. J. (2024).[7] Bordwell pKa Table (DMSO). University of Wisconsin-Madison. Retrieved from .

-

Occupational Safety and Health Administration (OSHA). Guidance on Halogenated Solvent Disposal. Retrieved from .

Sources

- 1. mn.uio.no [mn.uio.no]

- 2. (2-Iodophenyl)methanamine | C7H8IN | CID 3016348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3-Iodophenyl)methanamine | 696-40-2 | TCI Deutschland GmbH [tcichemicals.com]

- 4. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]

- 5. 5-Chloro-2-iodo-benzylamine hydrochloride | 1955506-08-7 [sigmaaldrich.com]

- 6. 5-Chloro-2-iodo-benzylamine hydrochloride | 1955506-08-7 [sigmaaldrich.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

Methodological & Application

Application Note: Chemoselective Synthesis of (5-Chloro-2-iodophenyl)methanamine Hydrochloride

[1][2]

Executive Summary & Strategic Analysis

The target compound, (5-Chloro-2-iodophenyl)methanamine (free base) and its hydrochloride salt, serves as a high-value scaffold in medicinal chemistry.[1][2][3] Its unique substitution pattern—containing both an aryl chloride and an aryl iodide—enables orthogonal cross-coupling strategies (e.g., selective Suzuki-Miyaura or Sonogashira coupling at the C-I bond without disturbing the C-Cl bond).[1][2][3]

Synthetic Challenge: The primary difficulty in synthesizing this molecule lies in the chemoselective reduction of the benzylic precursor.[1][3] Standard reduction methods (e.g., catalytic hydrogenation with Pd/C) frequently result in hydrodeiodination (cleavage of the C-I bond), yielding the des-iodo impurity.[2][3]

Selected Route: This guide details a Nitrile Reduction Pathway utilizing Borane-Tetrahydrofuran (BH3[1][2]·THF). This method is selected for its high chemoselectivity, effectively reducing the nitrile to the primary amine while preserving the sensitive aryl iodide.[2][3]

Retrosynthetic Logic

The synthesis is disconnected into two modular phases:[3]

-

Phase A: Construction of the highly functionalized aryl core via a Sandmeyer reaction.[1][3]

-

Phase B: Chemoselective reduction of the nitrile functionality.[1][3]

Figure 1: Retrosynthetic disconnection showing the preservation of the halogenated core.

Detailed Experimental Protocols

Phase A: Synthesis of 5-Chloro-2-iodobenzonitrile

This step converts the commercially available 2-amino-5-chlorobenzonitrile into the iodo-derivative via a diazonium intermediate.[1]

Reagents:

Protocol:

-

Diazotization: In a 3-neck round-bottom flask equipped with a thermometer and mechanical stirrer, suspend 2-amino-5-chlorobenzonitrile (10 g, 65.5 mmol) in 20% H2SO4 (100 mL). Cool the suspension to 0–5 °C using an ice/salt bath.

-

Addition: Dropwise add a solution of NaNO2 (5.4 g, 78.6 mmol) in water (20 mL), maintaining the internal temperature below 5 °C . Stir for 30 minutes. The mixture should become a clear or slightly turbid diazonium salt solution.[1][3]

-

Iodination: Separately, prepare a solution of KI (27.2 g, 163.8 mmol) in water (50 mL). Slowly add the cold diazonium solution into the KI solution (inverse addition prevents side reactions) with vigorous stirring.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours. If evolution of N2 ceases, heat to 50 °C for 30 minutes to ensure completion.[2][3]

-

Workup: Quench with saturated sodium thiosulfate (Na2S2O3) to remove excess iodine (color changes from dark purple/brown to yellow).[2][3] Extract with Ethyl Acetate (3 x 100 mL).

-

Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc 95:5).[2][3]

Key Quality Attribute: Product must be a solid (mp ~108–110 °C). Absence of starting aniline is critical for the next step.[1][3]

Phase B: Chemoselective Reduction to (5-Chloro-2-iodophenyl)methanamine

Critical Process Parameter (CPP): Temperature control is vital. Refluxing too long can degrade the C-I bond.[1][3]

Reagents:

Protocol:

-

Setup: Flame-dry a 2-neck flask and purge with Argon. Add 5-chloro-2-iodobenzonitrile (5.0 g, 19.0 mmol) and anhydrous THF (50 mL).

-

Reduction: Cool to 0 °C . Add BH3·THF (1.0 M, 47.5 mL, 47.5 mmol) dropwise via syringe over 20 minutes.[2][3]

-

Progression: Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

-

Monitor: Check TLC or LC-MS.[1] If starting material remains, heat to 40 °C for 2 hours. Avoid vigorous reflux.

-

-

Quench (Exothermic): Cool back to 0 °C. Carefully add Methanol (20 mL) dropwise until bubbling ceases. This destroys excess borane.[1][3]

-

Complex Breaking: Add 6M HCl (20 mL) and stir at RT for 2 hours (or warm to 50 °C for 30 mins) to break the Boron-Amine complex.

-

Isolation:

Phase C: Hydrochloride Salt Formation

Converting the oil to a solid HCl salt improves stability and ease of handling.[1][3]

Protocol:

-

Dissolve the crude amine oil in minimal Diethyl Ether or 1,4-Dioxane.[1][3]

-

Cool to 0 °C.

-

Add 4M HCl in Dioxane (1.5 equiv) dropwise.

-

Stir for 30 minutes, filter the solid, and wash with cold Ether.

-

Dry under vacuum at 40 °C.

Yield Expectations: 70–85% over two steps.

Process Data & Specifications

| Parameter | Specification | Notes |

| Appearance | White to Off-white crystalline solid | Darkening indicates iodine liberation.[1][2] |

| Purity (HPLC) | > 98.0% | Major impurity: Des-iodo analog (<0.5%).[2][3] |

| 1H NMR (DMSO-d6) | Consistent with structure | Benzylic CH2 signal at ~4.1 ppm (s, 2H).[2][3] |

| Mass Spec (ESI) | [M+H]+ = 267.93 | Isotopic pattern for Cl (3:[2][3]1) and I. |

| Melting Point | > 200 °C (dec) | Salt decomposes upon melting.[2][3] |

Critical Signaling Pathways & Troubleshooting

The following diagram illustrates the decision logic for the reduction step, highlighting the risk of side reactions.

Figure 2: Selection logic for reducing agents to prevent hydrodeiodination.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Phase A | Diazonium decomposition | Keep Temp < 5 °C during diazotization. Ensure slow addition. |

| Purple color in Phase A | Excess Iodine | Wash thoroughly with Sodium Thiosulfate.[1][3] |

| Incomplete Reduction (Phase B) | Borane degraded | Use fresh BH3·THF. Ensure anhydrous conditions (water destroys BH3). |

| Product is sticky gum | Incomplete salt formation | Triturate with anhydrous ether or acetone; ensure water is removed.[1][3] |

References

-

Sandmeyer Reaction (General): O'Neil, M.J.[2][3] (Ed.).[2][3] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. 15th Ed.[2][3] RSC Publishing.[1][3][5][6] [2][3]

-

Borane Reduction of Nitriles: Brown, H. C.; Choi, Y. M.; Narasimhan, S. "Selective reductions.[2][3] 29. The reaction of borane-tetrahydrofuran with nitriles." J. Org.[1][3][7] Chem.1982 , 47, 3153–3163.[2][3] [2][3]

-

Synthesis of Halogenated Benzylamines: Roemer, B. et al. "Synthesis of 2-Iodo-benzylamines."[1][3] Organic Process Research & Development. (General methodology reference).

-

Safety of Diazonium Salts: Prudent Practices in the Laboratory. National Academies Press.[1][3] [2][3]

Disclaimer: This protocol involves hazardous chemicals including diazonium salts (potential explosion hazard) and borane (flammable/toxic).[2][3] All work must be performed in a fume hood by trained personnel wearing appropriate PPE.[2][3]

Sources

- 1. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents [patents.google.com]

- 2. US10220037B2 - Substituted carbonucleoside derivatives useful as anticancer agents - Google Patents [patents.google.com]

- 3. arep.med.harvard.edu [arep.med.harvard.edu]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Highly selective production of benzylamine from benzonitrile on metal-supported catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 6. Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Procedures for converting (5-Chloro-2-iodophenyl)methanamine HCl to isoindoline derivatives

Executive Summary

Isoindoline cores are privileged pharmacophores in medicinal chemistry, serving as key structural motifs in lenalidomide analogs, DPP-4 inhibitors, and antipsychotics. This application note details a robust, two-stage protocol for converting (5-Chloro-2-iodophenyl)methanamine hydrochloride into 5-chloroisoindoline and its derivatives.

Unlike standard benzylamine cyclizations, this substrate presents a specific chemoselectivity challenge: utilizing the highly reactive ortho-iodide for ring closure while preserving the meta-chloride for downstream structure-activity relationship (SAR) diversification. This guide utilizes a Palladium-Catalyzed Aminocarbonylation to form the lactam intermediate, followed by a chemoselective Borane-mediated reduction .

Strategic Pathway & Mechanism

The transformation relies on the distinct reactivity differences between the aryl iodide (C–I bond energy ~65 kcal/mol) and the aryl chloride (C–Cl bond energy ~95 kcal/mol). We exploit this window to perform an oxidative addition exclusively at the iodide position.

Synthetic Workflow

The process is divided into three critical phases:

-

Salt Neutralization: Liberation of the free amine to prevent catalyst poisoning.

-

Aminocarbonylation: Pd(0)-mediated CO insertion to form 5-chloroisoindolin-1-one.

-

Lactam Reduction: Conversion of the carbonyl group to the methylene unit.

Pre-Reaction Protocol: Salt Neutralization

Critical Step: The starting material is an HCl salt. Direct use in Pd-catalyzed reactions often leads to poor yields because the amine hydrochloride can protonate the active Pd species or alter the ligand environment.

Procedure:

-

Dissolve 10.0 mmol of (5-Chloro-2-iodophenyl)methanamine HCl in 50 mL of DCM.

-

Add 50 mL of 1N NaOH (aq) and stir vigorously for 15 minutes.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

-

Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Checkpoint: Ensure the residue is an oil or low-melting solid. Use immediately to avoid carbonate formation from air.

Protocol A: Pd-Catalyzed Aminocarbonylation

This step constructs the bicyclic core. We utilize Xantphos as the ligand due to its large bite angle, which favors reductive elimination of the strained lactam ring over intermolecular side reactions.

Reaction Setup (Scale: 5.0 mmol)

| Reagent | Equiv.[1][2][3] | Amount | Role |

| Free Amine (from Step 3) | 1.0 | 1.34 g | Substrate |

| Pd(OAc)₂ | 0.02 | 22 mg | Catalyst Precursor |

| Xantphos | 0.04 | 116 mg | Ligand |

| Triethylamine (TEA) | 2.0 | 1.4 mL | Base (HI Scavenger) |

| Toluene | - | 25 mL | Solvent (0.2 M) |

| CO (Balloon) | Excess | ~1 atm | Carbonyl Source |

Step-by-Step Procedure

-

Catalyst Pre-complexation: In a dry Schlenk tube, charge Pd(OAc)₂ and Xantphos. Add 5 mL of dry Toluene. Stir at RT for 10 mins until a yellow/orange solution forms.

-

Substrate Addition: Add the free amine (dissolved in remaining 20 mL Toluene) and TEA to the tube.

-

Degassing: Freeze-pump-thaw or sparge with Argon for 10 minutes to remove O₂.

-

CO Introduction: Carefully evacuate the Argon and backfill with Carbon Monoxide using a double-balloon technique (ensure proper fume hood ventilation).

-

Reaction: Heat the sealed system to 80°C for 16 hours.

-

Note: Do not exceed 100°C to prevent potential Pd insertion into the C-Cl bond.

-

-

Workup: Cool to RT. Vent CO gas safely. Filter the mixture through a pad of Celite to remove Pd black. Wash with EtOAc.

-

Purification: Concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc gradient). The lactam (5-chloroisoindolin-1-one) typically elutes at ~40-50% EtOAc.

Mechanistic Insight

The cycle begins with the oxidative addition of the C–I bond to Pd(0).[4] The pendant amine coordinates, but CO insertion is faster, forming an acyl-Pd intermediate. The amine then attacks the acyl species intramolecularly.

Protocol B: Borane-Mediated Reduction

Reduction of the lactam to the amine requires a strong hydride source. Borane-THF (BH₃·THF) is selected over LiAlH₄ because it is milder, easier to quench, and less likely to cause dechlorination of the aryl ring under controlled conditions.

Reaction Setup

| Reagent | Equiv.[1][2][3] | Role |

| 5-Chloroisoindolin-1-one | 1.0 | Substrate |

| BH₃·THF (1.0 M in THF) | 3.0 | Reducing Agent |

| MeOH | Excess | Quenching Agent |

| HCl (6M) | Excess | Complex breakdown |

Step-by-Step Procedure

-

Setup: Place the lactam (1.0 equiv) in a dry round-bottom flask under N₂. Add dry THF (0.2 M concentration).

-

Addition: Cool to 0°C. Add BH₃·THF (3.0 equiv) dropwise via syringe.

-

Caution: Gas evolution (H₂) may occur.

-

-

Reflux: Warm to RT, then heat to reflux (66°C) for 4–6 hours. Monitor by LCMS (look for M+H of amine vs M+H of lactam).

-

Quench (Critical): Cool to 0°C. Slowly add MeOH until gas evolution ceases.

-

Acid Hydrolysis: The amine will form a stable complex with boron. Add 6M HCl (aq) and reflux for 1 hour to break this complex.

-

Isolation: Cool to RT. Basify to pH >12 with NaOH. Extract with DCM (3x).[5] Dry over Na₂SO₄ and concentrate.

-

Final Product: The resulting oil is 5-chloroisoindoline. It can be converted back to an HCl salt for storage by treating with 4M HCl in Dioxane.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 2) | Catalyst Poisoning | Ensure free-basing (Step 1) is complete. Residual HCl kills Pd catalysts. |

| Dechlorination (Step 2) | Temperature too high | Keep reaction < 90°C. Aryl chlorides activate at >100°C with reactive ligands. |

| Incomplete Reduction (Step 3) | Boron-Amine Complex | The acid reflux step (Step 5.5) is mandatory. Without it, the product remains trapped. |

| Pd Black Formation | O₂ contamination | Improve degassing technique. Add ligand excess (2.2:1 L:Pd ratio). |

Safety Considerations

-

Carbon Monoxide (CO): An invisible, odorless, toxic gas. MUST be used in a well-ventilated fume hood with a CO detector present. Alternatively, use solid surrogates like Mo(CO)₆ or TFBen if gas handling is not feasible [1].

-

Borane-THF: Pyrophoric and generates H₂ gas upon contact with moisture. Use dry glassware and inert atmosphere.

-

Heavy Metals: Dispose of Palladium waste in dedicated heavy metal waste streams.

References

-

Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones. Fu, L. Y., Ying, J., Qi, X., Peng, J. B., & Wu, X. F.[6][7] (2019). The Journal of Organic Chemistry. Context: Describes the general aminocarbonylation conditions and use of CO surrogates.

-

Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation. Martin, R., & Buchwald, S. L. (2008).[8] Accounts of Chemical Research. Context: Provides foundational logic for ligand selection (Xantphos) and mechanism.

-

Selective Reduction of Amides and Lactams. Pace, V., et al. (2014).[9] Advanced Synthesis & Catalysis. Context: Validates the use of Borane-THF for chemoselective reduction of lactams in the presence of halides.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic Study of Photochemical Aminocarbonylation of Alkyl Iodides Catalyzed by a Palladium Catalyst Using Experimental and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes with Aliphatic Aminoalcohols as Heterobifunctional O,N-Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoindolinone synthesis [organic-chemistry.org]

- 7. Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source [organic-chemistry.org]

- 8. Palladium-catalyzed cyclocarbonylation of o-iodoanilines with imidoyl chlorides to produce quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of Heterocycles Using (5-Chloro-2-iodophenyl)methanamine Hydrochloride Precursors

Introduction

Heterocyclic compounds form the bedrock of medicinal chemistry and drug discovery, with a vast number of pharmaceuticals containing at least one heterocyclic ring system. The strategic synthesis of these scaffolds is therefore of paramount importance. (5-Chloro-2-iodophenyl)methanamine hydrochloride is a versatile precursor, offering multiple reactive sites for the construction of a diverse array of heterocyclic frameworks. The presence of an amino group, a halogenated phenyl ring with both chloro and iodo substituents, provides a unique platform for various cyclization strategies. The iodo group is particularly amenable to transition-metal-catalyzed cross-coupling reactions, while the aminomethyl moiety can participate in condensation and cyclization reactions.

This guide provides an in-depth exploration of the synthetic utility of (5-Chloro-2-iodophenyl)methanamine hydrochloride, detailing protocols for the preparation of key heterocyclic systems. We will delve into the mechanistic underpinnings of these transformations, offering insights into experimental design and optimization.

Safety and Handling of (5-Chloro-2-iodophenyl)methanamine Hydrochloride

Before commencing any experimental work, it is crucial to be familiar with the safety protocols for handling (5-Chloro-2-iodophenyl)methanamine hydrochloride and all other reagents.

Hazard Identification:

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

-

May cause damage to organs (Thyroid) through prolonged or repeated exposure if swallowed.

Precautionary Measures:

-

Work in a well-ventilated area, preferably a chemical fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][2]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]

-

Wash hands and skin thoroughly after handling.[2]

-

Store in a tightly closed container in a dry, well-ventilated place.[1]

First Aid:

-

If swallowed: Rinse mouth and call a POISON CENTER or doctor.

-

If on skin: Wash with plenty of soap and water.

-

If inhaled: Move to fresh air.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[1][2][3]

Synthetic Strategies and Protocols

The unique substitution pattern of (5-Chloro-2-iodophenyl)methanamine allows for a range of synthetic transformations to build complex heterocyclic structures. Key strategies involve leveraging the reactivity of the iodo and amino groups.

Synthesis of Quinolines and Related Heterocycles via Palladium-Catalyzed Reactions

Transition-metal-catalyzed reactions are powerful tools for C-C and C-N bond formation.[4] The high reactivity of the carbon-iodine bond makes it an ideal handle for palladium-catalyzed cross-coupling reactions.

a. Sonogashira Coupling for the Synthesis of 2-Alkynyl-anilines

The Sonogashira coupling is a robust method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.[5][6][7] The resulting 2-alkynylanilines are valuable intermediates for the synthesis of quinolines and other fused heterocycles.[8]

Reaction Workflow:

Caption: Sonogashira coupling workflow.

Protocol: Synthesis of (5-Chloro-2-(phenylethynyl)phenyl)methanamine

| Reagent/Parameter | Quantity/Value |

| (5-Chloro-2-iodophenyl)methanamine HCl | 1.0 equiv |

| Phenylacetylene | 1.2 equiv |

| Pd(PPh₃)₂Cl₂ | 0.02 equiv |

| CuI | 0.04 equiv |

| Triethylamine (Et₃N) | 3.0 equiv |

| Solvent (THF, anhydrous) | 10 mL / mmol of precursor |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (5-Chloro-2-iodophenyl)methanamine hydrochloride, Pd(PPh₃)₂Cl₂, and CuI.

-

Add anhydrous THF, followed by triethylamine. Stir the mixture for 10 minutes at room temperature.

-

Add phenylacetylene dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-alkynyl-aniline.

The resulting 2-alkynyl-aniline can then undergo cyclization to form substituted quinolines.[8]

b. Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[9][10] This reaction can be used to introduce a variety of nitrogen-containing substituents, which can then participate in subsequent cyclization reactions.

Reaction Workflow:

Caption: Buchwald-Hartwig amination workflow.

Protocol: N-Arylation of a Primary Amine

| Reagent/Parameter | Quantity/Value |

| (5-Chloro-2-iodophenyl)methanamine HCl | 1.0 equiv |

| Primary Amine (e.g., Aniline) | 1.1 equiv |

| Pd₂(dba)₃ | 0.01 equiv |

| XPhos | 0.02 equiv |

| Sodium tert-butoxide (NaOtBu) | 1.4 equiv |

| Solvent (Toluene, anhydrous) | 15 mL / mmol of precursor |

| Temperature | 100 °C |

| Reaction Time | 8-16 hours |

Procedure:

-

In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dried Schlenk tube.

-

Add (5-Chloro-2-iodophenyl)methanamine hydrochloride and the primary amine.

-

Add anhydrous toluene.

-

Seal the tube and heat the reaction mixture at 100 °C with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify by column chromatography.

Synthesis of Quinazolines and Dihydroquinazolines

2-Aminobenzylamines, which can be considered as the reduced form of the title precursor, are excellent starting materials for the synthesis of quinazolines and their dihydro derivatives.[11][12][13][14][15]

a. Condensation with Aldehydes followed by Oxidative Cyclization

A common route to quinazolines involves the condensation of a 2-aminobenzylamine with an aldehyde to form a dihydroquinazoline intermediate, which is then oxidized.

Reaction Workflow:

Caption: Quinazoline synthesis workflow.

Protocol: Synthesis of 6-Chloro-2-phenylquinazoline

Note: This protocol assumes the reduction of the iodo-group of the precursor to yield (5-Chloro-2-aminophenyl)methanamine.

| Reagent/Parameter | Quantity/Value |

| (5-Chloro-2-aminophenyl)methanamine | 1.0 equiv |

| Benzaldehyde | 1.1 equiv |

| Iodine (I₂) | 0.2 equiv |

| Solvent (DMSO) | 5 mL / mmol of precursor |

| Temperature | 120 °C |

| Atmosphere | Oxygen (balloon) |

| Reaction Time | 12 hours |

Procedure:

-

To a round-bottom flask, add (5-Chloro-2-aminophenyl)methanamine, benzaldehyde, and iodine in DMSO.

-

Fit the flask with a condenser and an oxygen-filled balloon.

-

Heat the reaction mixture at 120 °C with stirring.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize from ethanol to obtain the pure quinazoline product.

Pictet-Spengler Reaction for Tetrahydro-β-carboline Analogs

While the classical Pictet-Spengler reaction involves a β-arylethylamine, modifications of this reaction can be envisioned with precursors like (5-Chloro-2-iodophenyl)methanamine, particularly after conversion of the aminomethyl group to a β-arylethylamine structure or by using a variant of the reaction.[16][17][18][19][20] The reaction typically proceeds via condensation with an aldehyde or ketone followed by an acid-catalyzed intramolecular electrophilic substitution.[16][17]

Conceptual Workflow:

Caption: Conceptual Pictet-Spengler workflow.

This application note provides a foundational understanding of the synthetic potential of (5-Chloro-2-iodophenyl)methanamine hydrochloride. The protocols described herein serve as a starting point for further exploration and optimization in the synthesis of novel heterocyclic compounds for drug discovery and development.

References

-

Le, T.-H., et al. (2022). Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. Organic & Biomolecular Chemistry. Available at: [Link]

-

Cabrera-Rivera, F. A., et al. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Kumar, A., et al. (2016). Synthesis of quinazolines from 2-aminobenzylamines with benzylamines and N-substituted benzylamines under transition metal-free conditions. Organic & Biomolecular Chemistry. Available at: [Link]

-

Kim, J. Y., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Molecules. Available at: [Link]

-

Shaik, SP., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules. Available at: [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

-

Bercot, E. A., et al. (2008). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

-

Gondek, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Available at: [Link]

-

Sharma, S., & Van der Eycken, E. V. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Chemical Society Reviews. Available at: [Link]

-

Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Available at: [Link]

-

J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Available at: [Link]

-

Dalpozzo, R., & Cerra, M. (2018). The Pictet-Spengler Reaction Still on Stage. Current Organic Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

-

Organic Chemistry Frontiers. (n.d.). Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

-

ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction. Available at: [Link]

-

Li, J., et al. (2022). Photoinduced inverse Sonogashira coupling reaction. Chemical Science. Available at: [Link]

-

Wang, Z., et al. (2023). Copper-Catalyzed Cyclization of 2-Alkynylanilines to Give 2-Haloalkoxy-3-alkyl(aryl)quinolines. Organic Letters. Available at: [Link]

-

Pérez-Gómez, G., & García-López, J.-A. (2022). Transition‐Metal‐Catalyzed Annulations Involving the Activation of C(sp3)−H Bonds. Angewandte Chemie International Edition. Available at: [Link]

-

Purdue University Graduate School. (2022). Transition-metal catalyzed cyclization reactions. Available at: [Link]

-

ResearchGate. (n.d.). Copper-Catalyzed Cyclization of 2-Alkynylanilines to Give 2-Haloalkoxy-3-alkyl(aryl)quinolines. Available at: [Link]

-

White, C. J., & Pentelute, B. L. (2018). Peptide Modification and Cyclization via Transition-Metal Catalysis. Journal of the American Chemical Society. Available at: [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes. Available at: [Link]

-

Dömling, A., et al. (2012). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Elsevier. (n.d.). Heterocyclic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of Five-Membered Iodine-Nitrogen Heterocycles from Benzimidazole-Based Iodonium Salts. Available at: [Link]

-

Dove Medical Press. (2016). Hypervalent iodine reagents for heterocycle synthesis and functionalization. Available at: [Link]

Sources

- 1. pfaltzandbauer.com [pfaltzandbauer.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. cdn.pfizer.com [cdn.pfizer.com]

- 4. Peptide modification and cyclization via transition-metal catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Copper-Catalyzed Cyclization of 2-Alkynylanilines to Give 2-Haloalkoxy-3-alkyl(aryl)quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. BJOC - Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups [beilstein-journals.org]

- 13. Synthesis of quinazolines from 2-aminobenzylamines with benzylamines and N-substituted benzylamines under transition metal-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. name-reaction.com [name-reaction.com]

- 17. jk-sci.com [jk-sci.com]

- 18. The Pictet-Spengler Reaction Still on Stage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues of (5-Chloro-2-iodophenyl)methanamine HCl

Welcome to the technical support center for (5-Chloro-2-iodophenyl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding solubility challenges encountered during experimental work. Our goal is to equip you with the scientific rationale and practical steps to overcome these issues, ensuring the smooth progression of your research and development endeavors.

Introduction: Understanding the Molecule

(5-Chloro-2-iodophenyl)methanamine hydrochloride is a substituted benzylamine derivative.[1] Its structure, featuring a halogenated aromatic ring, makes it a valuable intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules.[2] However, as a hydrochloride salt, its solubility can be highly dependent on the properties of the reaction medium.[3][4] Amine hydrochlorides are ionic compounds, and their ability to dissolve is governed by factors such as solvent polarity, pH, and temperature.[4][5]

This guide will address common solubility problems in a question-and-answer format, providing both theoretical explanations and actionable protocols to resolve them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My (5-Chloro-2-iodophenyl)methanamine HCl is not dissolving in my non-polar organic solvent. Why is this happening and what can I do?

A1: The Challenge of Dissolving a Salt in a Non-Polar Environment

(5-Chloro-2-iodophenyl)methanamine HCl is a salt. The strong ionic interaction between the protonated amine (R-NH3+) and the chloride anion (Cl-) makes it inherently polar. Non-polar organic solvents, such as hexanes, toluene, or diethyl ether, lack the ability to effectively solvate these ions, leading to poor solubility.[5]

Troubleshooting Steps:

-

Solvent Selection: Switch to a more polar organic solvent. The choice of solvent will depend on the specific requirements of your reaction. A table of common solvents and their relative polarities is provided below for reference.[6][7][8]

Solvent Relative Polarity Dielectric Constant Hexane 0.009 1.88 Toluene 0.099 2.38 Diethyl Ether 0.117 4.34 Tetrahydrofuran (THF) 0.207 7.58 Dichloromethane (DCM) 0.309 9.08 Acetone 0.355 21.01 Acetonitrile (MeCN) 0.460 36.64 Dimethylformamide (DMF) 0.386 38.25 Dimethyl Sulfoxide (DMSO) 0.444 47 Methanol (MeOH) 0.762 32.7 Water 1.000 80.1 -

Solvent Mixtures: If a single polar solvent is not suitable for your reaction, consider using a co-solvent system. Adding a small amount of a polar solvent like methanol or ethanol to a less polar medium can sometimes be sufficient to break the crystal lattice of the salt and facilitate dissolution.

-

In-situ Free-Basing: If the reaction conditions permit, you can convert the hydrochloride salt to the free amine in-situ. The free amine, being less polar, will likely have better solubility in a wider range of organic solvents.

-

Protocol for In-situ Free-Basing:

-

Suspend the (5-Chloro-2-iodophenyl)methanamine HCl in your desired non-polar solvent.

-

Add a stoichiometric equivalent of a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

-

Stir the mixture at room temperature. The formation of the triethylammonium chloride or diisopropylethylammonium chloride salt, which may precipitate, will drive the equilibrium towards the soluble free amine.

-

If a precipitate forms, it can be filtered off before proceeding with the reaction.

-

In-situ conversion to the more soluble free amine. -

Q2: I've switched to a polar aprotic solvent like DMF or DMSO, but the solubility is still poor. What's going on?

A2: The Role of Hydrogen Bonding and pKa

While polar aprotic solvents can solvate ions, their effectiveness can be limited if the crystal lattice energy of the salt is particularly high. Additionally, the acidic proton on the ammonium salt can interact with the solvent. The pKa of the conjugate acid of a benzylamine is typically around 9-10.[9] This means that in a neutral aprotic solvent, the compound will exist predominantly in its protonated, salt form.

Troubleshooting Steps:

-

Heating: Gently warming the mixture can provide the necessary energy to overcome the lattice energy and improve solubility. Always check the thermal stability of your compound and other reactants before applying heat.

-

Basification: Similar to the in-situ free-basing in non-polar solvents, adding a small amount of a non-nucleophilic base can shift the equilibrium to the more soluble free amine.[10]

-

Sonication: Using an ultrasonic bath can help to break up solid aggregates and enhance the rate of dissolution.

Q3: My reaction is run in an acidic medium, and I'm observing precipitation or cloudiness over time. What could be the cause?

A3: The Common Ion Effect and Potential for Side Reactions

Running a reaction with an amine hydrochloride in an acidic medium, especially one containing chloride ions (e.g., from added HCl), can lead to the "common ion effect." This principle states that the solubility of a salt is decreased when a solution already contains one of the ions from the salt.[11] An excess of chloride ions will push the dissolution equilibrium to the left, favoring the solid hydrochloride salt.

Furthermore, some substituted anilines and benzylamines can be unstable in strongly acidic conditions, potentially leading to degradation or side reactions.[12] The presence of an iodine substituent on the aromatic ring could also lead to undesired side reactions under certain acidic conditions.[12]

Troubleshooting Steps:

-

pH Adjustment: If your reaction can tolerate it, adjusting the pH to be less acidic (closer to neutral) can increase the solubility of the amine salt.[13][14] However, be mindful that increasing the pH too much will convert the salt to the free amine, which may have different reactivity.

-

Choice of Acid: If an acidic catalyst is required, consider using an acid with a non-coordinating anion, such as trifluoroacetic acid (TFA) or methanesulfonic acid (MsOH), to avoid the common ion effect of chloride.

-

Temperature Control: Some degradation reactions are accelerated by heat. Running the reaction at a lower temperature may improve the stability of the starting material.

Impact of pH on the solubility of an amine HCl salt.

Q4: Can I convert the hydrochloride salt to the free amine before my reaction?

A4: Yes, and it is often a good strategy to improve solubility in organic solvents.

Protocol for Conversion to Free Amine:

-

Dissolve the (5-Chloro-2-iodophenyl)methanamine HCl in a minimal amount of water.

-

Add a slight excess (1.1 equivalents) of a strong aqueous base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), while stirring.

-

The free amine will likely precipitate or form an oil.

-

Extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate.

-

Wash the organic layer with brine (saturated NaCl solution) to remove excess base and water.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the free amine.

Important Considerations:

-

The free amine may be less stable than the hydrochloride salt, so it is often best to use it immediately after preparation.

-

Ensure the complete removal of water before using the free amine in moisture-sensitive reactions.

Summary of Key Troubleshooting Strategies

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Insolubility in Non-Polar Solvents | High polarity of the HCl salt. | Use a more polar solvent, a co-solvent system, or perform an in-situ free-basing. |

| Poor Solubility in Polar Aprotic Solvents | High crystal lattice energy. | Gently heat the mixture, add a small amount of a non-nucleophilic base, or use sonication. |

| Precipitation in Acidic Media | Common ion effect, compound instability. | Adjust pH to be less acidic, use an acid with a non-coordinating anion, or lower the reaction temperature. |

This technical guide provides a starting point for troubleshooting solubility issues with (5-Chloro-2-iodophenyl)methanamine HCl. The optimal solution will always depend on the specific context of your experimental setup. We encourage a systematic approach to problem-solving, considering the fundamental chemical principles outlined here.

References

-

AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved from [Link]

-

Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis (PhD thesis). University of Glasgow. Retrieved from [Link]

-

Organic Chemistry II. (n.d.). Retrieved from [Link]

-

Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

-

Quora. (2020, October 3). For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction using common lab solvents. I have considered using either H20 and diethyl ether, or NaOH, but I'm not sure how to proceed with either route? Retrieved from [Link]

-

ResearchGate. (2020, November 16). Dear All, Is there any easy method to convert benzyl amine to benzyl amine hydrochloride? Retrieved from [Link]

-

YouTube. (2025, April 25). How pH Affects Solubility of Salts AP Chemistry Unit 8 #apchem #apchemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, July 30). 15.13: Amines as Bases. Retrieved from [Link]

-

University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

-

Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 20.7: Reactions of Arylamines. Retrieved from [Link]

-

An overview on Common Organic Solvents and their Toxicity. (n.d.). Retrieved from [Link]

-

Royal Society of Chemistry. (2014, July 15). Indole synthesis from N-allenyl-2-iodoanilines under mild conditions mediated by samarium(II) diiodide. Retrieved from [Link]

-

PubChemLite. (n.d.). (2-chloro-5-iodophenyl)methanamine hydrochloride (C7H7ClIN). Retrieved from [Link]

-

Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]

-

Dissolution Technologies. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]

-

PubMed. (1970, August). Stability characteristics of aqueous chloramine-T solutions. Retrieved from [Link]

-

University of Tartu. (n.d.). pKa values bases. Retrieved from [Link]

-

University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

Properties of Common Organic Solvents. (2022, September 8). Retrieved from [Link]

-

PubChemLite. (n.d.). (5-chloro-2-iodophenyl)methanol (C7H6ClIO). Retrieved from [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Retrieved from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

SOLVENT MISCIBILITY TABLE. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-methylaniline. Retrieved from [Link]

-

ResearchGate. (2025, October 31). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2024, December 19). Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. Retrieved from [Link]

-

PubChem. (n.d.). o-Iodobenzylamine hydrochloride. Retrieved from [Link]

-

FooDB. (2011, September 21). Showing Compound Chlorpheniramine (FDB022759). Retrieved from [Link]

Sources

- 1. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calibrechem.com [calibrechem.com]

- 3. theses.gla.ac.uk [theses.gla.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. www1.chem.umn.edu [www1.chem.umn.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 10. Isolation (Recovery) [chem.ualberta.ca]

- 11. chemistrystudent.com [chemistrystudent.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Recrystallization of (5-Chloro-2-iodophenyl)methanamine Hydrochloride

Case ID: REC-5CL2I-BNZ Status: Active Support Subject: Optimization of Solvent Systems for Halogenated Benzylamine Salts Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Molecule Profile

User Context: You are attempting to purify (5-Chloro-2-iodophenyl)methanamine hydrochloride (CAS: 1955506-08-7). This is a high-value intermediate, likely for Suzuki-Miyaura cross-coupling or further scaffold elaboration.

Technical Challenge: The presence of two heavy halogens (Iodine at C2, Chlorine at C5) creates a "solubility paradox." The ionic hydrochloride head group demands polar protic solvents, while the lipophilic, heavy halogenated ring reduces water solubility compared to simple benzylamines. Furthermore, the C–I bond introduces thermal and photolytic instability.

Recommended Primary System: Isopropanol (IPA) (Single Solvent) or Ethanol/Ethyl Acetate (Binary System).

Decision Matrix: Solvent Selection

Do not guess. Use this logic flow to determine the correct solvent system based on your crude material's behavior.

Figure 1: Logic flow for selecting the optimal crystallization solvent based on observed solubility behavior.

Optimized Protocols

Protocol A: The "Golden Standard" (Isopropanol)

Best for: Routine purification, removal of non-polar impurities.

Why IPA? Methanol and Ethanol are often too good at dissolving benzylamine salts, leading to poor recovery (low yield). IPA has a lower dielectric constant, reducing the solubility of the salt at low temperatures while maintaining solubility at reflux.

-

Dissolution: Suspend crude solid in IPA (10 mL/g). Heat to reflux (82°C).

-

Titration: If solid remains, add IPA in 1 mL increments until clear.

-

Critical: If solution is colored (dark yellow/brown), add activated carbon (5 wt%), stir 5 min, and filter hot through Celite.

-

-

Cooling Curve:

-

Cool to room temperature (RT) over 2 hours (stirring at 200 rpm).

-

Stop Point: If oil droplets form at >50°C, reheat and add 5-10% more solvent.

-

Cool to 0–4°C in an ice bath for 1 hour.

-

-

Collection: Filter cold. Wash cake with cold IPA (0°C).

-

Drying: Vacuum oven at 40°C. Do not exceed 50°C (Iodine stability risk).

Protocol B: The Binary System (Ethanol / Ethyl Acetate)

Best for: High-purity requirements when IPA yield is too low.

-

Dissolution: Dissolve crude in minimum boiling Ethanol (approx. 3-5 mL/g).

-

Antisolvent Addition: Remove heat source. While still hot, slowly add Ethyl Acetate (EtOAc) dropwise.

-

Cloud Point: Stop addition when a faint, persistent turbidity (cloudiness) appears.

-

Re-dissolution: Add 2-3 drops of Ethanol to clear the solution.

-

Crystallization: Allow to stand undisturbed at RT, then move to 4°C.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a liquid layer instead of crystals). Why?

A: This is Liquid-Liquid Phase Separation (LLPS).[1]

-

Cause 1 (Impurity): Impurities act as a solvent, depressing the melting point of your salt below the boiling point of the solvent.

-

Cause 2 (Supersaturation): You cooled the solution too fast.

-

The Fix:

-

Reheat to dissolve the oil.

-

Add Seed Crystals (pure product) at a temperature just below the saturation point.

-

Slow down agitation. High shear can stabilize emulsions.

-

Switch solvent: Use a solvent with a lower boiling point (e.g., switch from Ethanol to Methanol) so the crystallization temperature is well below the oiling threshold.

-

Q: The crystals are turning yellow/brown during drying.

A: This indicates de-iodination or oxidation.

-

The Iodine Factor: The C–I bond is the weakest carbon-halogen bond. Heat + Light = Homolytic cleavage, releasing

(purple/brown). -

The Fix: Dry in the dark. Keep oven temp <45°C. Ensure the salt is fully protonated (wash with IPA containing 1% HCl if necessary) to prevent free amine oxidation.

Q: Yield is terrible (<50%).

A: Your salt is too soluble in the cold solvent.

-

The Fix:

-

Concentrate the mother liquor (filtrate) to half volume and cool again for a "second crop."

-

Switch from Ethanol to IPA or n-Butanol .

-

Add an antisolvent (Diisopropyl ether or TBME) to the filtrate to force precipitation.

-

Comparative Solvent Data

| Solvent | BP (°C) | Solubility (Hot) | Solubility (Cold) | Risk Profile | Recommendation |

| Water | 100 | Very High | High | Hydrolysis risk; Hard to dry | Avoid (unless as <5% additive) |

| Methanol | 65 | Very High | Moderate | Low yield; Solvates impurities | Use only for very dirty crude |

| Ethanol | 78 | High | Moderate | Good general purpose | Good starting point |

| Isopropanol | 82 | High | Low | Ideal balance | HIGHLY RECOMMENDED |

| Ethyl Acetate | 77 | Low | Insoluble | Excellent Antisolvent | Use in binary mix |

| Dichloromethane | 40 | Moderate | Low | Oiling out risk high | Avoid for crystallization |

Experimental Workflow Visualization

Figure 2: Step-by-step unit operation flow for the purification process.

References & Authority

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for amine salt purification).

-